Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core linked to a 4-oxochromene moiety via an imine bond, with an ethyl acetate ester at the 3-position of the benzothiazole ring. This structure combines pharmacophoric elements of benzothiazoles (known for antimicrobial and anticancer activities) and chromenes (associated with anti-inflammatory and antioxidant properties) .
Properties
CAS No. |
865247-01-4 |
|---|---|
Molecular Formula |
C21H16N2O5S |
Molecular Weight |
408.43 |
IUPAC Name |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3 |
InChI Key |
ZVYDIDVWIVCCIX-DQRAZIAOSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C18H16N2O4S
- Molecular Weight: 356.39 g/mol
- InChIKey: JAHYJFMHHBGDKR-UHFFFAOYSA-N
The compound features a chromene moiety linked to a benzothiazole structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate chromene and benzothiazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution mechanisms.
Antimicrobial Activity
Research indicates that compounds containing chromene and benzothiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study:
A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) in MCF-7 cells, highlighting its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, suggesting its role in protecting cells from oxidative stress.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related benzothiazole-acetate derivatives, emphasizing key substituents and their implications:
*Calculated based on molecular formula.
Key Observations:
- Substituent Diversity: The target compound’s 4-oxochromene group distinguishes it from analogs with nitro, sulfamoyl, or indole substituents.
- Biological Activity : Chloro and oxo substituents (e.g., ) correlate with agrochemical utility, while sulfamoyl () and nitro groups () may enhance antibacterial or enzyme-inhibitory effects. The target’s chromene moiety could confer anti-inflammatory or antioxidant properties, but this requires validation.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound : The chromene carbonyl and ester groups may reduce aqueous solubility compared to sulfamoyl-containing analogs (e.g., ), but improve lipophilicity for membrane penetration .
- Chloro Derivatives : Compounds like exhibit moderate solubility in organic solvents, aligning with their use in pesticidal formulations .
Stability and Metabolic Profile
Q & A
Basic: What are the key considerations for optimizing the synthesis of Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate?
The synthesis of this compound typically involves multi-step reactions, including condensation of benzothiazole precursors with chromene derivatives. Key factors include:
- Reagent selection : Use of sodium acetate as a base and acetic acid as a solvent for imine formation .
- Temperature control : Reflux conditions (e.g., 3–5 hours) to ensure completion of intermediate steps .
- Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate high-purity products .
- Analytical validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .
Basic: What methods are recommended for structural elucidation of this compound?
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsion angles (e.g., thiazole-benzene ring angle at ~77.89°) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for imino (C=N), ester (COOEt), and chromene carbonyl groups .
- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Modify substituents on the benzothiazole (e.g., sulfamoyl, methoxy) and chromene (e.g., oxo, alkyl) moieties to assess impact on bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or microbial enzymes .
- Biological assays : Pair synthetic analogs with cytotoxicity (MTT assay) and antimicrobial (MIC determination) screens to correlate structural changes with activity .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Standardize assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in cytotoxicity or antimicrobial results .
- Statistical validation : Apply ANOVA or Student’s t-test to compare IC₅₀ values from independent studies .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., sulfamoyl benzothiazoles) to identify trends in activity .
Advanced: What strategies are effective for resolving crystallographic disorder or twinning in this compound?
- SHELXL refinement : Use the TWIN/BASF commands to model twinned data and validate with R-factor convergence tests .
- High-resolution data : Collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
- Complementary techniques : Validate crystal packing interactions (e.g., N–H⋯O hydrogen bonds) via Hirshfeld surface analysis .
Basic: How should this compound be handled to ensure stability during storage?
- Storage conditions : Keep in inert atmosphere (argon) at –20°C to prevent hydrolysis of the ester group .
- Degradation monitoring : Periodically analyze purity via HPLC and track changes in melting point (e.g., 139.5–140°C for related analogs) .
Advanced: What mechanistic studies are recommended to elucidate its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .
- Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to assess intracellular localization .
- Proteomics : Perform SILAC labeling to identify protein targets in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
